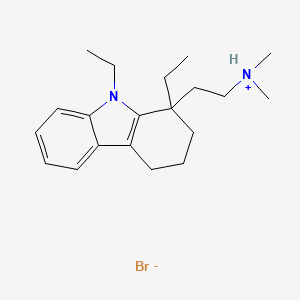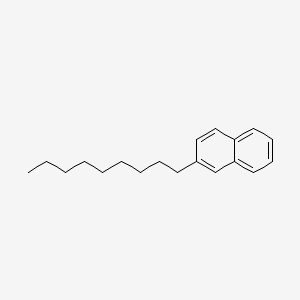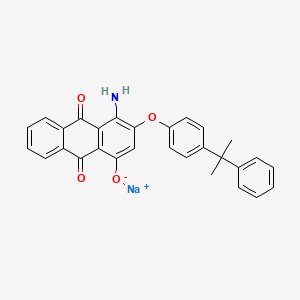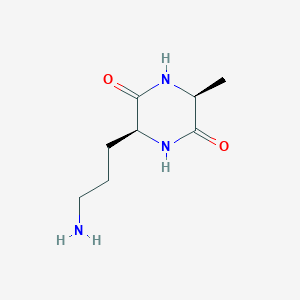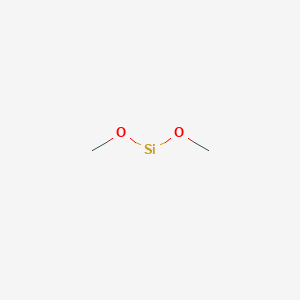
3-(Isobutyrylhydrazino)-5-phenyl-1,2,4-triazine, hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(Isobutyrylhydrazino)-5-phenyl-1,2,4-triazine, hydrochloride: is a heterocyclic compound that belongs to the class of triazines Triazines are known for their diverse applications in various fields, including pharmaceuticals, agriculture, and materials science
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Isobutyrylhydrazino)-5-phenyl-1,2,4-triazine, hydrochloride typically involves the reaction of isobutyrylhydrazine with 5-phenyl-1,2,4-triazine under specific conditions. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, and requires a catalyst to facilitate the reaction. The reaction mixture is heated to a specific temperature, often around 80-100°C, and stirred for several hours to ensure complete conversion of the reactants to the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more efficient and scalable methods. Continuous flow reactors and automated synthesis systems can be employed to produce large quantities of the compound with high purity. The use of advanced purification techniques, such as recrystallization and chromatography, ensures that the final product meets the required quality standards.
Chemical Reactions Analysis
Types of Reactions
3-(Isobutyrylhydrazino)-5-phenyl-1,2,4-triazine, hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in substitution reactions, where one of its functional groups is replaced by another group. Common reagents for substitution reactions include halogens and alkylating agents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents are used under acidic or basic conditions.
Reduction: Sodium borohydride and lithium aluminum hydride are used in solvents like ethanol or tetrahydrofuran.
Substitution: Halogens and alkylating agents are used in the presence of catalysts such as palladium or copper.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding oxides, while reduction may produce reduced forms of the compound. Substitution reactions can result in a variety of substituted triazine derivatives.
Scientific Research Applications
3-(Isobutyrylhydrazino)-5-phenyl-1,2,4-triazine, hydrochloride has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 3-(Isobutyrylhydrazino)-5-phenyl-1,2,4-triazine, hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- 3-(Isobutyrylhydrazino)-5-phenyl-1,2,4-triazine
- 5-Phenyl-1,2,4-triazine
- Isobutyrylhydrazine
Uniqueness
3-(Isobutyrylhydrazino)-5-phenyl-1,2,4-triazine, hydrochloride is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit enhanced stability, reactivity, or biological activity, making it a valuable compound for various applications.
Properties
CAS No. |
70551-91-6 |
|---|---|
Molecular Formula |
C13H16ClN5O |
Molecular Weight |
293.75 g/mol |
IUPAC Name |
(2-methylpropanoylamino)-(5-phenyl-1,2,4-triazin-3-yl)azanium;chloride |
InChI |
InChI=1S/C13H15N5O.ClH/c1-9(2)12(19)16-18-13-15-11(8-14-17-13)10-6-4-3-5-7-10;/h3-9H,1-2H3,(H,16,19)(H,15,17,18);1H |
InChI Key |
BSXDAGNPCMVYCH-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C(=O)N[NH2+]C1=NC(=CN=N1)C2=CC=CC=C2.[Cl-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Pyridoxin-4,5-dimethylenedisulfid hydrochlorid [German]](/img/structure/B13764082.png)
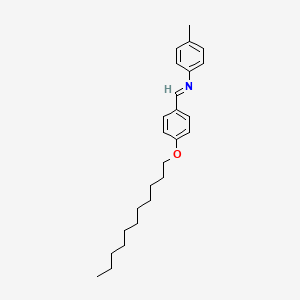



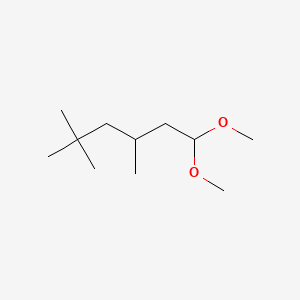
![methyl 4-(7-acetyloxy-3,12-dihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl)pentanoate](/img/structure/B13764139.png)

![Benzamide, N-[5-[bis(2-hydroxyethyl)amino]-2-[(2-chloro-4-nitrophenyl)azo]phenyl]-](/img/structure/B13764148.png)
